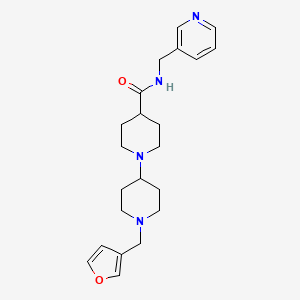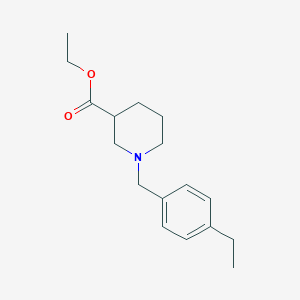
N-(2-hydroxyethyl)-2-(1-oxo-4-phenyl-2(1H)-phthalazinyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-hydroxyethyl)-2-(1-oxo-4-phenyl-2(1H)-phthalazinyl)acetamide, also known as HOP, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. HOP belongs to the class of phthalazinone derivatives, which have been shown to possess anti-inflammatory, analgesic, and antitumor properties.
Wirkmechanismus
The exact mechanism of action of N-(2-hydroxyethyl)-2-(1-oxo-4-phenyl-2(1H)-phthalazinyl)acetamide is not fully understood. However, studies have suggested that N-(2-hydroxyethyl)-2-(1-oxo-4-phenyl-2(1H)-phthalazinyl)acetamide exerts its therapeutic effects by inhibiting the activity of certain enzymes involved in the regulation of cell growth and inflammation. N-(2-hydroxyethyl)-2-(1-oxo-4-phenyl-2(1H)-phthalazinyl)acetamide has also been shown to modulate the expression of certain genes involved in the regulation of apoptosis and angiogenesis.
Biochemical and Physiological Effects:
N-(2-hydroxyethyl)-2-(1-oxo-4-phenyl-2(1H)-phthalazinyl)acetamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-(2-hydroxyethyl)-2-(1-oxo-4-phenyl-2(1H)-phthalazinyl)acetamide inhibits the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs) involved in the regulation of inflammation and cell growth. N-(2-hydroxyethyl)-2-(1-oxo-4-phenyl-2(1H)-phthalazinyl)acetamide has also been shown to induce apoptosis in cancer cells and suppress angiogenesis. In addition, N-(2-hydroxyethyl)-2-(1-oxo-4-phenyl-2(1H)-phthalazinyl)acetamide has been found to possess analgesic properties, which make it a potential candidate for the treatment of pain associated with inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(2-hydroxyethyl)-2-(1-oxo-4-phenyl-2(1H)-phthalazinyl)acetamide in lab experiments is its potential therapeutic applications in various fields of research. N-(2-hydroxyethyl)-2-(1-oxo-4-phenyl-2(1H)-phthalazinyl)acetamide has been shown to possess anti-inflammatory, analgesic, and antitumor properties, which make it a potential candidate for the treatment of various diseases. However, one of the limitations of using N-(2-hydroxyethyl)-2-(1-oxo-4-phenyl-2(1H)-phthalazinyl)acetamide in lab experiments is its relatively low solubility in water, which makes it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on N-(2-hydroxyethyl)-2-(1-oxo-4-phenyl-2(1H)-phthalazinyl)acetamide. One of the directions is to investigate the potential use of N-(2-hydroxyethyl)-2-(1-oxo-4-phenyl-2(1H)-phthalazinyl)acetamide in the treatment of neurological disorders such as Alzheimer's disease. Another direction is to explore the potential use of N-(2-hydroxyethyl)-2-(1-oxo-4-phenyl-2(1H)-phthalazinyl)acetamide in combination with other drugs for the treatment of cancer. In addition, future research could focus on improving the solubility of N-(2-hydroxyethyl)-2-(1-oxo-4-phenyl-2(1H)-phthalazinyl)acetamide in water to enhance its bioavailability in vivo.
Conclusion:
In conclusion, N-(2-hydroxyethyl)-2-(1-oxo-4-phenyl-2(1H)-phthalazinyl)acetamide is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. N-(2-hydroxyethyl)-2-(1-oxo-4-phenyl-2(1H)-phthalazinyl)acetamide has been shown to possess anti-inflammatory, analgesic, and antitumor properties, which make it a potential candidate for the treatment of various diseases. The synthesis of N-(2-hydroxyethyl)-2-(1-oxo-4-phenyl-2(1H)-phthalazinyl)acetamide involves the reaction of 4-phenylphthalazin-1-one with ethyl 2-chloroacetate in the presence of a base, followed by the reaction of the resulting intermediate with hydroxylamine hydrochloride and sodium acetate. Future research could focus on investigating the potential use of N-(2-hydroxyethyl)-2-(1-oxo-4-phenyl-2(1H)-phthalazinyl)acetamide in the treatment of neurological disorders and improving its solubility in water.
Synthesemethoden
The synthesis of N-(2-hydroxyethyl)-2-(1-oxo-4-phenyl-2(1H)-phthalazinyl)acetamide involves the reaction of 4-phenylphthalazin-1-one with ethyl 2-chloroacetate in the presence of a base, followed by the reaction of the resulting intermediate with hydroxylamine hydrochloride and sodium acetate. The final product is obtained after purification using recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(2-hydroxyethyl)-2-(1-oxo-4-phenyl-2(1H)-phthalazinyl)acetamide has been shown to have potential therapeutic applications in various fields of research. In cancer research, N-(2-hydroxyethyl)-2-(1-oxo-4-phenyl-2(1H)-phthalazinyl)acetamide has been found to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In addition, N-(2-hydroxyethyl)-2-(1-oxo-4-phenyl-2(1H)-phthalazinyl)acetamide has been shown to possess anti-inflammatory and analgesic properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. N-(2-hydroxyethyl)-2-(1-oxo-4-phenyl-2(1H)-phthalazinyl)acetamide has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-(2-hydroxyethyl)-2-(1-oxo-4-phenylphthalazin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c22-11-10-19-16(23)12-21-18(24)15-9-5-4-8-14(15)17(20-21)13-6-2-1-3-7-13/h1-9,22H,10-12H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVOZIUPGBLPQNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CC(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
44.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49671116 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2-hydroxyethyl)-2-(1-oxo-4-phenylphthalazin-2(1H)-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~1~-(5-chloro-2-methoxyphenyl)-N~2~-(4-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5146062.png)
![N-(2-chlorobenzyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B5146068.png)
![1,3-dichloro-2-[2-(4-methoxyphenoxy)ethoxy]benzene](/img/structure/B5146070.png)
![6,8-dichloro-3-{[(3-chloro-4-fluorophenyl)amino]methyl}-4H-chromen-4-one](/img/structure/B5146083.png)
![N-[3-(trifluoromethyl)phenyl]tricyclo[3.2.1.0~2,4~]octane-3-carboxamide](/img/structure/B5146094.png)

![4-chloro-3-(5-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5146100.png)
![butyl 4-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}benzoate](/img/structure/B5146114.png)
![8-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5146123.png)

![4-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]thiomorpholine](/img/structure/B5146146.png)

![N-{2-[(3-cyclohexyl-1H-pyrazol-4-yl)methyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}-3-methoxypropanamide](/img/structure/B5146166.png)